5-(4-butoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-butoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrrolone core, a butoxyphenyl group, a fluorobenzoyl group, and a tetrahydrofuran moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolone Core: This could involve the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Butoxyphenyl Group: This step might involve a nucleophilic substitution reaction where a butoxyphenyl halide reacts with the pyrrolone core.
Addition of the Fluorobenzoyl Group: This could be achieved through a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride.
Attachment of the Tetrahydrofuran Moiety: This step might involve a nucleophilic addition reaction where a tetrahydrofuran derivative is added to the pyrrolone core.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in the development of new materials or catalysts.
Biology
In biological research, the compound could be studied for its potential pharmacological activities. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, if the compound exhibits significant biological activity, it could be developed into a therapeutic agent
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-butoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-butoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-butoxyphenyl)-4-(4-methylbenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-butoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific substitution pattern, which could confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C26H28FNO5 |
---|---|
Molecular Weight |
453.5g/mol |
IUPAC Name |
(4E)-5-(4-butoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H28FNO5/c1-2-3-14-32-20-12-8-17(9-13-20)23-22(24(29)18-6-10-19(27)11-7-18)25(30)26(31)28(23)16-21-5-4-15-33-21/h6-13,21,23,29H,2-5,14-16H2,1H3/b24-22+ |
InChI Key |
GMIBKPJPURTPNJ-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4CCCO4 |
SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4CCCO4 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4CCCO4 |
Origin of Product |
United States |
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